molecular formula C14H16ClN3O4 B2583284 ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2108819-93-6

ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2583284
M. Wt: 325.75
InChI Key: JSBHRFJNBFPARQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1H-1,2,3-triazole ring suggests that the compound could exhibit aromaticity, which would influence its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the hydroxyethyl and hydroxymethyl groups could potentially undergo reactions involving their hydroxyl (-OH) groups, such as dehydration or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like -OH and -COOH could make the compound capable of forming hydrogen bonds, which would affect its solubility and boiling point .

Scientific Research Applications

Corrosion Inhibition on Metal Surfaces

A significant application of this compound is in the protection of metals against corrosion. Research conducted by Raviprabha and Bhat (2021) demonstrated the corrosion inhibition efficiency of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (a compound closely related to the specified chemical) on AA6061 Aluminium (Al) alloy in hydrochloric acid solutions. Their findings revealed that the inhibition efficiency increases with the concentration of the inhibitor and temperature, suggesting the compound's potential as a protective agent in industrial applications involving metal components. The inhibitor's behavior was characterized as mixed type, with adsorption likely occurring through both physical and chemical interactions, as indicated by Langmuir isotherm analysis and scanning electron microscopy observations (Raviprabha & Bhat, 2021).

Synthetic Chemistry Applications

Another area of application is in synthetic chemistry, where the compound serves as a precursor or intermediate in the synthesis of various derivatives. For instance, Pokhodylo, Shyyka, and Obushak (2018) developed a method for the selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, highlighting the compound's utility in generating derivatives with potential applications in medicinal chemistry and material science. These derivatives can be further utilized in condensation reactions, showcasing the versatility of the compound in synthetic pathways (Pokhodylo, Shyyka, & Obushak, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. If it’s reactive, it could pose risks related to chemical burns or reactions .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. If it has unique chemical reactivity, it could be explored as a synthetic reagent .

properties

IUPAC Name

ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4/c1-2-22-14(21)13-11(8-19)18(17-16-13)7-12(20)9-3-5-10(15)6-4-9/h3-6,12,19-20H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBHRFJNBFPARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)Cl)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate

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